4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide
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Overview
Description
4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound with the molecular formula C12H14INO2 and a molecular weight of 331.15 g/mol This compound is characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a tetrahydrofuran ring via a methylene bridge
Preparation Methods
The synthesis of 4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoic acid and tetrahydrofuran.
Reaction Conditions: The reaction conditions often involve the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the 4-iodobenzoic acid and the tetrahydrofuran derivative.
Chemical Reactions Analysis
4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to undergo substitution reactions makes it a valuable tool in the modification of biomolecules. It can be used to label proteins or nucleic acids with iodine, facilitating their detection and analysis in biological studies.
Medicine: The compound’s potential as a precursor for the synthesis of pharmaceutical agents is being explored.
Mechanism of Action
The mechanism of action of 4-Iodo-N-((tetrahydrofuran-2-yl)methyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound may play a role in enhancing its binding affinity to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-iodo-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHEQXIMPMTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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